Ces2BW79KR

Description

For the purpose of this comparison, we will assume it belongs to a class of brominated aromatic heterocycles, based on structural analogs identified in the evidence (e.g., CAS 7254-19-5, CAS 7312-10-9) . These analogs share features such as high molecular polarity, aromatic systems with halogen substituents, and bioactivity relevant to medicinal chemistry.

Properties

CAS No. |

1093163-98-4 |

|---|---|

Molecular Formula |

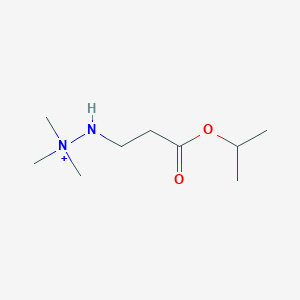

C9H21N2O2+ |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

trimethyl-[(3-oxo-3-propan-2-yloxypropyl)amino]azanium |

InChI |

InChI=1S/C9H21N2O2/c1-8(2)13-9(12)6-7-10-11(3,4)5/h8,10H,6-7H2,1-5H3/q+1 |

InChI Key |

KFZLQGIKBXNDFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCN[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ces2BW79KR involves several steps. The primary synthetic route includes the reaction of 1,1,1-trimethylhydrazinium iodide with 3-(1-methylethoxy)-3-oxopropyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ces2BW79KR undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Scientific Research Applications

Ces2BW79KR has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of Ces2BW79KR involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of "Ces2BW79KR" with structurally related compounds from the evidence:

Key Observations :

- Structural Similarities : Both CAS 7254-19-5 and CAS 7312-10-9 contain brominated aromatic cores with carboxylic acid substituents, suggesting "this compound" may share a similar scaffold optimized for bioactivity .

- Polarity and Solubility : The high TPSA of CAS 7254-19-5 correlates with its moderate aqueous solubility (0.052 mg/mL), a critical factor in drug bioavailability. "this compound" likely requires formulation adjustments to enhance solubility .

- Bioactivity : Both analogs inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This implies "this compound" could have drug-drug interaction risks if developed for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.